molecular formula C18H14N2O2S B3010363 1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole CAS No. 1903326-61-3

1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole

Cat. No.: B3010363
CAS No.: 1903326-61-3
M. Wt: 322.38
InChI Key: VJYFYIIELZPFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of 1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The thiazole ring can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The indole moiety can interact with DNA and proteins, disrupting cellular processes and leading to anticancer effects.

Comparison with Similar Compounds

1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole is unique due to its combined thiazole and indole structures. Similar compounds include:

    Benzothiazoles: Known for their antimicrobial and anticancer properties.

    Indole derivatives: Widely studied for their biological activities, including anticancer and anti-inflammatory effects.

    Thiazole derivatives: Exhibit diverse pharmacological activities, such as antiviral and antifungal properties.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-17(20-11-9-13-3-1-2-4-16(13)20)14-5-7-15(8-6-14)22-18-19-10-12-23-18/h1-8,10,12H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYFYIIELZPFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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